![molecular formula C21H21N3O6S B2448209 4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 923414-04-4](/img/structure/B2448209.png)
4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Overview
Description
The compound contains several functional groups, including a benzylsulfonyl group, a 1,3,4-oxadiazol ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The overall geometry of the molecule is likely to be largely planar due to the presence of the aromatic rings . The dihedral angle between the planes of the benzene rings at either side of the molecule could vary depending on the specific configuration of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzylsulfonyl group could potentially undergo nucleophilic substitution reactions, and the 1,3,4-oxadiazol ring could participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to the compound’s UV/Vis absorption properties .Scientific Research Applications
- The pyrenyl dihydrobenzodioxin phenanthroimidazole-based non-doped OLED exhibits blue emission at 450 nm, with a luminance of 53,890 cd/m², power efficiency of 5.86 lm/W, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd/A .
Organic Light-Emitting Devices (OLEDs)
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Design of B-Raf Inhibitors
Mechanism of Action
Target of Action
Similar compounds have been reported to have antibacterial properties , suggesting that the compound might interact with bacterial proteins or enzymes that are essential for bacterial growth and survival.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that it may inhibit the function of target proteins or enzymes in bacteria, leading to a disruption in their normal biological processes .
Biochemical Pathways
Given its potential antibacterial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.
Result of Action
Based on the potential antibacterial properties of similar compounds, it can be hypothesized that the compound may lead to the death of bacteria or inhibition of their growth .
Future Directions
properties
IUPAC Name |
4-benzylsulfonyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-19(7-4-12-31(26,27)14-15-5-2-1-3-6-15)22-21-24-23-20(30-21)16-8-9-17-18(13-16)29-11-10-28-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNPAEQVFQJXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide |
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